N-(2,3-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide
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Overview
Description
N-(2,3-DICHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group and a tetracyclic core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-amino-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-ene-3,5-dione with 2,3-dichlorophenyl isocyanate under reflux conditions in an appropriate solvent such as benzene or ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DICHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N-(2,3-DICHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5320(2),?
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, particularly those caused by viral infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-DICHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins . The compound’s structure allows it to bind to these targets effectively, disrupting their function and preventing the virus from proliferating.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dichlorophenyl)-3-(3,5-dioxo-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-en-4-yl)benzamide
- N-(3,4-Dichlorophenyl)-4-(3,5-dioxo-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-en-4-yl)cyclohexanecarboxamide
Uniqueness
N-(2,3-DICHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE stands out due to its specific dichlorophenyl substitution pattern and the presence of a tetracyclic core. These structural features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H18Cl2N2O3 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanamide |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-8(18(25)23-14-4-2-3-13(21)17(14)22)24-19(26)15-9-5-6-10(12-7-11(9)12)16(15)20(24)27/h2-6,8-12,15-16H,7H2,1H3,(H,23,25) |
InChI Key |
YZYSJMTZZRNQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origin of Product |
United States |
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